

A Technical Guide to the Commercial Sources and Purity of 5-Methyluridine-d4

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of **5-Methyluridine-d4** (CAS 82845-85-0). Intended for researchers, scientists, and professionals in drug development, this document outlines key suppliers, available purity data, and detailed experimental protocols for the analytical determination of chemical and isotopic purity.

Commercial Sources of 5-Methyluridine-d4

5-Methyluridine-d4, a deuterated analog of the naturally occurring nucleoside, is a critical tool in various research applications, including its use as an internal standard in quantitative analysis by mass spectrometry. Several reputable suppliers offer this compound for research purposes. The following table summarizes prominent commercial sources and their product offerings.



Supplier	Product Name	CAS Number	Molecular Formula	Notes
Santa Cruz Biotechnology, Inc.	5-Methyl Uridine- d4	82845-85-0	C10H10D4N2O6	Offered for research use.[1]
LGC Standards	5-Methyluridine- d4	82845-85-0	C10H10D4N2O6	Provides reference standards for pharmaceutical analytical testing. [2]
MedchemExpres s	5-Methyluridine- d4	82845-85-0	C10H10D4N2O6	Marketed as a stable isotope-labeled compound for use as a tracer or internal standard.[3]
Axios Research	5-Methyl Uridine- d4	82845-85-0	C10H10D4N2O6	Supplied as a characterized chemical compound for use as a reference standard.
Simson Pharma Limited	5-Methyluridine	1463-10-1 (unlabeled)	C10H14N2O6	While they supply the unlabeled compound, inquiries for custom synthesis of the deuterated version may be possible.[4]



ChemicalBook	5-Methyluridine	1463-10-1 (unlabeled)	C10H14N2O6	A platform listing various suppliers, primarily for the unlabeled
				compound.[5]

Purity of Commercial 5-Methyluridine-d4

The purity of **5-Methyluridine-d4** is a critical parameter, particularly its isotopic enrichment, which is essential for its function as an internal standard. Purity is typically assessed through a combination of chromatographic and spectroscopic techniques.

Quantitative Purity Data

The following table summarizes the publicly available purity specifications from various suppliers. It is important to note that lot-specific purity data is typically provided on the Certificate of Analysis (CoA) which should be requested from the supplier.

Supplier	Purity Specification	Method	
Santa Cruz Biotechnology, Inc.	Isotopic purity: 98%	Not specified	
LGC Standards	Certificate of Analysis available upon request.	Not specified	
MedchemExpress	Purity and documentation details available.	Not specified	
Lab Pro Inc.	Min. 98.0% (for unlabeled 5- Methyluridine)	HPLC, Titration	

Experimental Protocols for Purity Determination

This section provides detailed methodologies for the key analytical techniques used to assess the chemical and isotopic purity of **5-Methyluridine-d4**.



High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a standard method for determining the chemical purity of nucleosides by separating the main compound from any impurities.

Experimental Workflow for HPLC Analysis



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Caption: Workflow for HPLC-based chemical purity analysis.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size) is commonly used for nucleoside analysis.
- Mobile Phase: A gradient elution is typically employed.
 - Solvent A: Water with 0.1% formic acid or a suitable buffer like ammonium acetate.
 - Solvent B: Acetonitrile or methanol.
 - A typical gradient might start with a low percentage of Solvent B, increasing linearly over
 20-30 minutes to elute more hydrophobic impurities.
- Flow Rate: A flow rate of 1.0 mL/min is standard.
- Detection: UV detection at a wavelength where 5-Methyluridine has strong absorbance, typically around 254 nm or 260 nm.
- Sample Preparation:



- Accurately weigh a small amount of the **5-Methyluridine-d4** standard (e.g., 1 mg).
- Dissolve the sample in the initial mobile phase composition or a suitable solvent (e.g., water/acetonitrile mixture) to a known concentration (e.g., 0.1 mg/mL).
- Filter the sample solution through a 0.45 μm syringe filter before injection.
- Data Analysis: The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Purity

NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the degree of deuteration. Both ¹H and ²H NMR can be utilized.

Experimental Workflow for NMR Analysis



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Caption: Workflow for NMR-based purity and structural analysis.

Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- Sample Preparation:
 - Dissolve 5-10 mg of 5-Methyluridine-d4 in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
 - Transfer the solution to a standard 5 mm NMR tube.
- ¹H NMR Analysis:



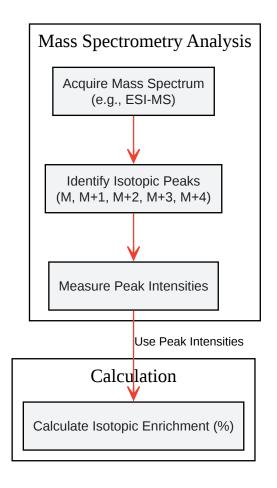
- Acquire a standard ¹H NMR spectrum.
- The absence or significant reduction of proton signals at the positions expected to be deuterated confirms the isotopic labeling.
- The chemical shifts and coupling patterns of the remaining protons should be consistent with the structure of 5-Methyluridine.
- Isotopic purity can be estimated by comparing the integral of the residual proton signal at the deuterated position to the integral of a non-deuterated proton signal within the same molecule.
- ²H NMR Analysis:
 - Acquire a ²H NMR spectrum.
 - The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the labeling.
 - The relative integrals of the deuterium signals can provide information on the distribution of the deuterium labels.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is the most direct method for determining the isotopic enrichment of a labeled compound.

Logical Relationship for Isotopic Enrichment Calculation





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Caption: Logical steps for determining isotopic enrichment via mass spectrometry.

Methodology:

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization ESI) is ideal.
- Sample Preparation:
 - Prepare a dilute solution of 5-Methyluridine-d4 (e.g., 1-10 μg/mL) in a solvent suitable for the ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
- Data Acquisition:



- Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
- Acquire the mass spectrum in the appropriate mass range to observe the molecular ion cluster of 5-Methyluridine-d4.

Data Analysis:

- Identify the peaks corresponding to the different isotopologues (M, M+1, M+2, M+3, M+4, where M is the mass of the unlabeled species).
- The isotopic enrichment is calculated based on the relative intensities of these peaks. For a d4-labeled compound, the peak corresponding to the fully deuterated species (M+4) should be the most abundant.
- The percentage of isotopic enrichment is typically calculated as: (% Enrichment) =
 [Intensity(M+4) / (Intensity(M) + Intensity(M+1) + ... + Intensity(M+4))] * 100

This guide provides a foundational understanding of the commercial landscape and analytical evaluation of **5-Methyluridine-d4**. For critical applications, it is imperative to obtain lot-specific Certificates of Analysis from the supplier and to perform in-house verification of purity using the methodologies outlined above.

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• To cite this document: BenchChem. [A Technical Guide to the Commercial Sources and Purity of 5-Methyluridine-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12062145#commercial-sources-and-purity-of-5-methyluridine-d4]

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